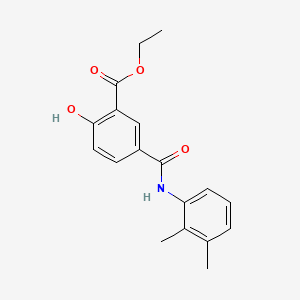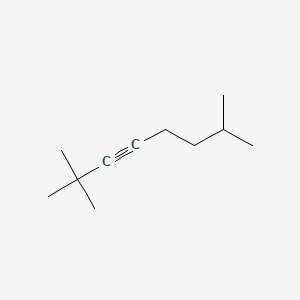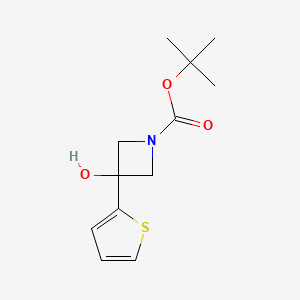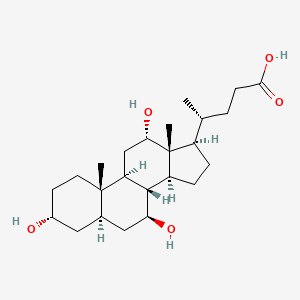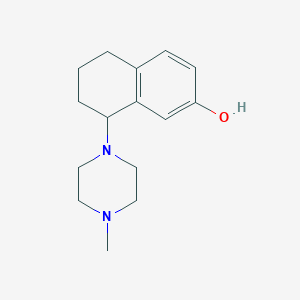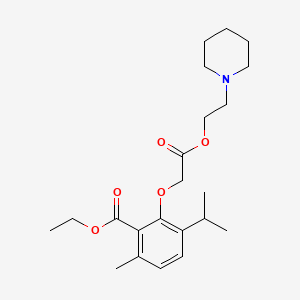
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of an acetic acid ester group, an ethoxycarbonyl group, an isopropyl group, and a piperidinoethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester typically involves multiple steps. One common synthetic route includes the esterification of acetic acid with an alcohol derivative, followed by the introduction of the ethoxycarbonyl and isopropyl groups through specific reagents and reaction conditions. The final step involves the addition of the piperidinoethyl ester group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes, leading to specific effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of acetic acid with different substituents, such as:
- Acetic acid, (2-ethoxycarbonyl-6-isopropyl)phenoxy-, ethyl ester
- Acetic acid, (2-ethoxycarbonyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
- Acetic acid, (6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
Uniqueness
The uniqueness of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactivity and interactions with various molecular targets, making it valuable in multiple fields of research and industry.
Propiedades
Número CAS |
53206-77-2 |
|---|---|
Fórmula molecular |
C22H33NO5 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
ethyl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C22H33NO5/c1-5-26-22(25)20-17(4)9-10-18(16(2)3)21(20)28-15-19(24)27-14-13-23-11-7-6-8-12-23/h9-10,16H,5-8,11-15H2,1-4H3 |
Clave InChI |
AABQVBFXZKSBOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN2CCCCC2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




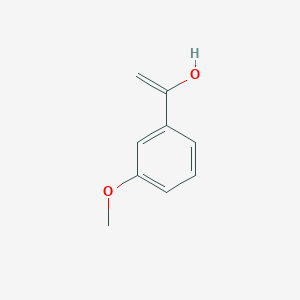
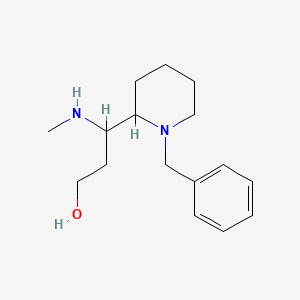


![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
